molecular formula C24H28ClN5O3 B1670652 Dimenhydrinate CAS No. 523-87-5

Dimenhydrinate

Cat. No. B1670652
CAS RN: 523-87-5
M. Wt: 469.9638
InChI Key: NFLLKCVHYJRNRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimenhydrinate is an antihistamine used to prevent and treat nausea, vomiting, and dizziness caused by motion sickness . It is a crystalline antihistamine used especially to prevent nausea . It works by helping your body maintain its sense of balance .


Synthesis Analysis

This compound is chemically defined as 1- ( (2- (benzhydryloxy)ethyl) (methyl)amino)-8-chloro-3-methyl-3,7-dihydro-1H-purine-2,6-dione . It consists of a 1:1 mixture salt of diphenhydramine and 8-chlorotheophylline .


Molecular Structure Analysis

The molecular formula of this compound is C24H28ClN5O3 . It is also known as B-dimethylaminoethyl benzohydrol ether 8-chlorotheophyllinate .


Chemical Reactions Analysis

This compound is a combination of Diphenhydramine and 8-chlorotheophylline in a salt form, with 53%-55.5% dried diphenhydramine, and 44%-47% died 8-chlorotheophylline .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 469.96 and is soluble in DMSO at 37 mg/mL . It is a white crystalline powder with a pKa of 8.87, and its water solubility equals 0.1 mg/mL .

Scientific Research Applications

Postoperative Nausea and Vomiting Prophylaxis

Dimenhydrinate has been effectively used in preventing postoperative nausea and vomiting (PONV) in children undergoing surgeries, such as strabismus surgery, demonstrating significant reduction in PONV incidence without adverse effects on sedation duration or discharge times from hospitals (Vener et al., 1996). Another study highlighted its cost-effectiveness and safety, significantly reducing severe PONV incidence in female in-patients without relevant side effects (Eberhart et al., 1999).

Cognitive and Psychological Effects

Research exploring this compound's impact on cerebral oxygen status and salivary chromogranin-A during cognitive tasks found it may alter cognitive performance, suggesting this compound's first-generation antihistamine drugs might affect psychological status during cognitive tasks (Kanamaru et al., 2008).

Transdermal Delivery Systems

Studies have also ventured into the development of new formulations, such as transdermal patches for this compound, aiming to prolong drug release and improve cutaneous permeation, indicating potential for enhanced therapeutic applications (Rasool et al., 2021).

Misuse and Dependence

Research addressing misuse and dependence found evidence suggesting possible intoxication, withdrawal, and dependence syndromes associated with long-term, heavy consumption of this compound, calling for higher-quality studies to explore these findings further (Bahji et al., 2020).

Novel Drug Formulations

The development of taste-masked orodispersible films containing this compound aims to offer an alternative for vomiting and nausea treatment, particularly beneficial for the pediatric population, showing promise for ease of application without the need for large liquid volumes (Preis et al., 2012).

Mechanism of Action

Target of Action

Dimenhydrinate is a combination of two drugs: Diphenhydramine and 8-chlorotheophylline . The primary targets of this compound are the H1 histamine receptors in the vestibular system and the adenosine receptors .

Mode of Action

This compound’s antiemetic properties are primarily thought to be produced by diphenhydramine’s antagonism of H1 histamine receptors in the vestibular system . This antagonism reduces disturbances to equilibrium, which can help prevent symptoms like nausea, vomiting, and dizziness . The excitatory effects of this compound are thought to be produced by 8-chlorotheophylline’s adenosine receptor blockade . This blockade can reduce the drowsiness produced by diphenhydramine .

Biochemical Pathways

It is known that the drug works by blocking the effects of histamine at the h1 receptor sites, thereby reducing disturbances to equilibrium . This action likely involves multiple biochemical pathways related to histamine signaling and response.

Pharmacokinetics

This compound is well absorbed in the body and undergoes extensive metabolism in the liver . The drug is distributed throughout the body, with a distribution volume of 3 to 4 L/kg . It is primarily excreted through the kidneys . The onset of action for this compound is immediate when administered intravenously, 20 to 30 minutes when administered intramuscularly, and 15 to 30 minutes when taken orally . The duration of action is typically 4 to 6 hours .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the antagonism of H1 histamine receptors and the blockade of adenosine receptors . This results in a reduction of disturbances to equilibrium, which can help prevent symptoms like nausea, vomiting, and dizziness . When used in large doses, this compound has been shown to cause a “high” characterized by hallucinations, excitement, incoordination, and disorientation .

Safety and Hazards

Dimenhydrinate may cause serious side effects such as severe drowsiness, wheezing, trouble breathing, severe or worsening cough, blurred vision, eye pain or redness, seeing halos around lights, or painful or difficult urination . It is advised to avoid driving or hazardous activity until you know how this compound will affect you .

Future Directions

Dimenhydrinate is used when needed. If you are on a dosing schedule, skip any missed dose. Do not use two doses at one time . For best results, take this compound 30 to 60 minutes before traveling or before any activity that may trigger motion sickness .

properties

IUPAC Name

2-benzhydryloxy-N,N-dimethylethanamine;8-chloro-1,3-dimethyl-7H-purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO.C7H7ClN4O2/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;1-11-4-3(9-6(8)10-4)5(13)12(2)7(11)14/h3-12,17H,13-14H2,1-2H3;1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFLLKCVHYJRNRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)Cl.CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO.C7H7ClN4O2, C24H28ClN5O3
Record name DIMENHYDRINATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20216
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9025087
Record name Dimenhydrinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9025087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dimenhydrinate is a crystalline white powder. (NTP, 1992)
Record name DIMENHYDRINATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20216
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

Slightly soluble (1-10 mg/ml at 72 °F) (NTP, 1992), FREELY SOL IN ALCOHOL, CHLOROFORM; SOL IN BENZENE; SOL IN WATER: ABOUT 3 MG/ML; ALMOST INSOL IN ETHER
Record name DIMENHYDRINATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20216
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Dimenhydrinate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00985
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DIMENHYDRINATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3064
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Dimenhydrinate is a theoclate salt that separates into [diphenhydramine] and [8-chlorotheophylline]. While the exact mechanism of action is unknown, diphenhydramine is theorized to reduce disturbances to equilibrium through antimuscarinic effects or histamine H1 antagonism. 8-chlorotheophylline may produce excitation through blocking adenosine receptors, reducing the drowsiness produced by diphenhydramine., IT IS ESSENTIAL TO NOTE THAT NEITHER H1...BLOCKERS INHIBIT HISTAMINE RELEASE. ...EFFECTS OF HISTAMINE ANTAGONISTS...FACILITATE RELEASE. BENEFICIAL EFFECTS OF HISTAMINE ANTAGONISTS ARE THUS CONFINED TO ANTAGONISM OF RESPONSES TO HISTAMINE THAT IS RELEASED. /ANTIHISTAMINES/, DRUGS USED TO BLOCK HISTAMINE RECEPTORS FALL INTO THAT LARGE GROUP OF PHARMACOLOGICAL ANTAGONISTS THAT APPEAR TO ACT BY OCCUPYING "RECEPTIVE SITES" ON EFFECTOR CELL, TO EXCLUSION OF AGONIST MOLECULES, WITHOUT THEMSELVES INITIATING RESPONSE. TYPICALLY...COMPETITIVE & REVERSIBLE. /ANTIHISTAMINES/, ...ANTIHISTAMINES EFFECTIVE IN MOTION SICKNESS ACT BY VIRTUE OF CENTRAL ANTAGONISM OF ACH... ACT BY BLOCKING EXCITATORY LABYRINTHINE IMPULSES @ CHOLINERGIC SYNAPSES IN REGION OF VESTIBULAR NUCLEI. /ANTIHISTAMINES/, ...MOTION SICKNESS. ...STIMULATION OF VESTIBULAR APPARATUS...& THAT VESTIBULAR CEREBELLAR MIDBRAIN "INTEGRATIVE VOMITING CENTER" & MEDULLARY CHEMORECEPTIVE TRIGGER ZONE ARE SOMEHOW INVOLVED. /ANTIHISTAMINES/
Record name Dimenhydrinate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00985
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DIMENHYDRINATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3064
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

CRYSTALS, WHITE POWDER

CAS RN

523-87-5
Record name DIMENHYDRINATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20216
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Dimenhydrinate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=523-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimenhydrinate [USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000523875
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimenhydrinate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00985
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DIMENHYDRINATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756740
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name DIMENHYDRINATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117855
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Purine-2,6-dione, 8-chloro-3,7-dihydro-1,3-dimethyl-, compd. with 2-(diphenylmethoxy)-N,N-dimethylethanamine (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dimenhydrinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9025087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimenhydrinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.593
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIMENHYDRINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JB937PER5C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DIMENHYDRINATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3064
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

216 to 225 °F (NTP, 1992), 103-104, 102-107 °C
Record name DIMENHYDRINATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20216
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Dimenhydrinate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00985
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DIMENHYDRINATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3064
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimenhydrinate
Reactant of Route 2
Reactant of Route 2
Dimenhydrinate
Reactant of Route 3
Reactant of Route 3
Dimenhydrinate
Reactant of Route 4
Reactant of Route 4
Dimenhydrinate
Reactant of Route 5
Reactant of Route 5
Dimenhydrinate
Reactant of Route 6
Reactant of Route 6
Dimenhydrinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.